Cas no 1696810-88-4 (Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate)

メチル3-(メトキシメチル)-3-フェニルオキシラン-2-カルボキシレートは、エポキシ基とエステル基を有する多官能性化合物です。分子内にフェニル基とメトキシメチル基を併せ持つため、高い反応性と立体選択性を示します。有機合成において重要な中間体として利用可能で、特に医薬品や機能性材料の合成において有用な骨格を構築できます。エポキシ基の開環反応やエステル基の変換を通じて、多様な誘導体への展開が可能です。安定性に優れ、保管や取扱いが比較的容易である点も特徴です。

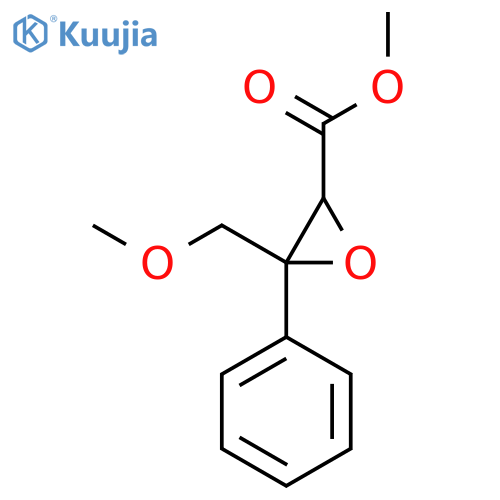

1696810-88-4 structure

商品名:Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate

CAS番号:1696810-88-4

MF:C12H14O4

メガワット:222.237164020538

CID:5275298

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate

- 2-Oxiranecarboxylic acid, 3-(methoxymethyl)-3-phenyl-, methyl ester

- Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate

-

- インチ: 1S/C12H14O4/c1-14-8-12(9-6-4-3-5-7-9)10(16-12)11(13)15-2/h3-7,10H,8H2,1-2H3

- InChIKey: XXHWYVSWGOIEAK-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)OC)C1(C1C=CC=CC=1)COC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 260

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 48.1

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-699329-1.0g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| Enamine | EN300-699329-0.05g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 0.05g |

$528.0 | 2025-03-12 | |

| Enamine | EN300-699329-0.25g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 0.25g |

$579.0 | 2025-03-12 | |

| Enamine | EN300-699329-5.0g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 | |

| Enamine | EN300-699329-0.1g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 0.1g |

$553.0 | 2025-03-12 | |

| Enamine | EN300-699329-0.5g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-699329-2.5g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| Enamine | EN300-699329-10.0g |

methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate |

1696810-88-4 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 |

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

1696810-88-4 (Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬